molecular formula C10H8BrClN2 B1426693 1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole CAS No. 1125828-28-5

1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole

Katalognummer B1426693
CAS-Nummer: 1125828-28-5
Molekulargewicht: 271.54 g/mol
InChI-Schlüssel: WNMVVXQVLRSZIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-5-chlorophenyl)-5-methyl-1H-pyrazole, also known as BCPP, is a heterocyclic compound that is widely used in the field of synthetic organic chemistry. BCPP is a versatile building block that can be used in various types of reactions such as Diels-Alder, Friedel-Crafts, and Wittig reactions. It is also used in the synthesis of various biologically active compounds. BCPP is a useful reagent in the synthesis of biologically active compounds due to its ability to form strong bonds with other molecules.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

Pyrazole derivatives, such as 1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole, are synthesized and characterized to explore their biological and pharmacological properties. For instance, a series of novel pyrazole integrated benzophenones were synthesized and evaluated for their anti-inflammatory, COX-1/COX-2 inhibition, and antioxidant potential, demonstrating significant biological activities (Bandgar et al., 2013).

Radiosynthesis and Evaluation

Radiolabeled pyrazole derivatives are synthesized for imaging purposes, such as mapping cyclooxygenases in vivo using positron emission tomography. However, studies suggest limitations in their use as radioligands due to significant non-specific binding (Fujisaki et al., 2005).

Antinociceptive Effects

Research into pyrazolyl-thiazole derivatives indicates potential antinociceptive effects, with specific compounds demonstrating significant dose-dependent antinociception in animal models. These findings suggest a closer relationship to nonsteroidal anti-inflammatory drugs rather than classic opioid agents (Prokopp et al., 2006).

Hypothermic and Antipyretic Effects

Novel pyrazolines have been investigated for their effects on body temperature and fever in animal studies. Compounds like MPCA and PPCA showed significant antipyretic activity, suggesting their potential as antipyretic agents (Souza et al., 2002).

Neurogenesis and Receptor Antagonism

Studies on CB1 cannabinoid receptor knockout mice have revealed that CB1 receptor activation promotes neurogenesis in the adult brain. Antagonists like SR141716A have shown to paradoxically increase neurogenesis, indicating complex interactions involving non-CB1 receptors (Jin et al., 2004).

Hepatoprotection

Research into compounds such as 3-bromo-6-(4-chlorophenyl)-4-methylthio-2H-pyran-2-one has demonstrated significant hepatoprotective activity against experimentally induced liver injury in rats, highlighting the therapeutic potential of such compounds (Tripathi et al., 2003).

Antihyperglycemic Agents

Pyrazole compounds have been explored for their antihyperglycemic properties in diabetic models. Structural modifications have led to the development of potent agents that correct hyperglycemia by inhibiting renal tubular glucose reabsorption (Kees et al., 1996).

Anti-inflammatory and Ulcerogenicity Studies

Pyrazolo[3,4-d]pyrimidin-4-ones and related derivatives have been synthesized and evaluated for their anti-inflammatory activity and ulcerogenic effects. Some compounds have shown significant anti-inflammatory activity with minimal ulcerogenic effects, offering insights into the development of safer anti-inflammatory drugs (El-Tombary, 2013).

Antinociceptive Pyrazole Derivatives

Novel pyrazole methyl ester derivatives have been studied for their antinociceptive potential in various pain models, showing significant effects mediated by κ-opioid receptors. These findings highlight the potential of pyrazole compounds as novel analgesics (Trevisan et al., 2013).

Eigenschaften

IUPAC Name

1-(2-bromo-5-chlorophenyl)-5-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2/c1-7-4-5-13-14(7)10-6-8(12)2-3-9(10)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMVVXQVLRSZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=C(C=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole

Synthesis routes and methods

Procedure details

Potassium t-butoxide (3.9 g, 0.33 mmol) was dissolved in DMSO (25 mL). To this solution was added 3-methylpyrazole (2.7 g, 0.33 mmol) and the reaction was heated at 50° C. for 30 min. 1-Bromo-4-chloro-2-fluorobenzene (4.6 g, 0.22 mmol) was then added and the reaction was stirred at 50° C. for 16 h. The reaction was cooled to RT and extracted with water and EtOAc, washed with brine, and dried over Na2SO4, filtered and concentrated in vacuo. Purification by normal phase silica gel column chromatography (EtOAc/heptane) provided 1-(2-bromo-5-chlorophenyl)-3-methyl-1H-pyrazole and 1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole as a 4:1 mixture that was used in the next step directly.
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.